1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione
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Overview
Description
1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a dinitrophenyl group attached to an amino group, which is further connected to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione typically involves multiple steps. One common method includes the reaction of 2,4-dinitrophenylhydrazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while maintaining cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dinitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. The dinitrophenyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, making the compound useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA):
2,4-dinitrophenylhydrazine (DNPH): Used in the detection of carbonyl compounds in analytical chemistry.
Uniqueness
1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
Properties
CAS No. |
41388-01-6 |
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Molecular Formula |
C13H15N5O4S |
Molecular Weight |
337.36 g/mol |
IUPAC Name |
3-(2,4-dinitroanilino)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H15N5O4S/c1-8-7-13(2,3)14-12(23)16(8)15-10-5-4-9(17(19)20)6-11(10)18(21)22/h4-7,15H,1-3H3,(H,14,23) |
InChI Key |
FWWYONOMBQNHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC(=S)N1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])(C)C |
Origin of Product |
United States |
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